trans-2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol: is a cyclic organic compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a benzodiazolyl group attached to a cyclobutanol moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the benzodiazolyl group with a cyclobutanol moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The cyclobutanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The benzodiazolyl group can be reduced to form a simpler amine derivative.
Substitution: : The compound can participate in nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: : Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: : Cyclobutanone or cyclobutanoic acid.
Reduction: : A simpler amine derivative of the benzodiazolyl group.
Substitution: : Various substituted cyclobutanol derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new materials and environmental applications.
Mechanism of Action
The mechanism by which trans-2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Trans-2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol is unique due to its specific structural features. Similar compounds include:
Imidazole derivatives: : These compounds also contain a heterocyclic ring but differ in their substitution patterns and functional groups.
Cyclobutanol derivatives: : Other cyclobutanol compounds may lack the benzodiazolyl group, leading to different chemical properties and applications.
Properties
IUPAC Name |
(1R,2R)-2-(2-methylbenzimidazol-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCQQVKPUUFWOW-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1[C@@H]3CC[C@H]3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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